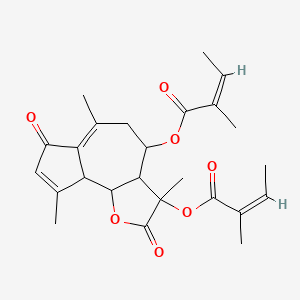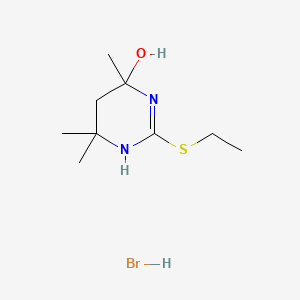
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is a chemical compound with a complex structure that includes a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide typically involves multiple steps. One common method includes the reaction of 2-ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5,6-Tetrahydro-2-pyrimidinethiol
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Uniqueness
Compared to similar compounds, 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
34928-03-5 |
|---|---|
Formule moléculaire |
C9H19BrN2OS |
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
2-ethylsulfanyl-4,6,6-trimethyl-1,5-dihydropyrimidin-4-ol;hydrobromide |
InChI |
InChI=1S/C9H18N2OS.BrH/c1-5-13-7-10-8(2,3)6-9(4,12)11-7;/h12H,5-6H2,1-4H3,(H,10,11);1H |
Clé InChI |
YHPPPTAELAZSDE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(CC(N1)(C)C)(C)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

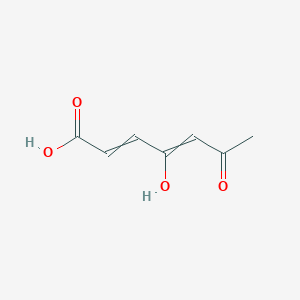
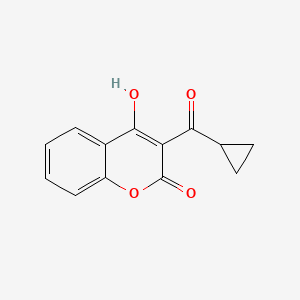
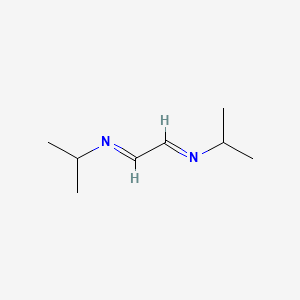
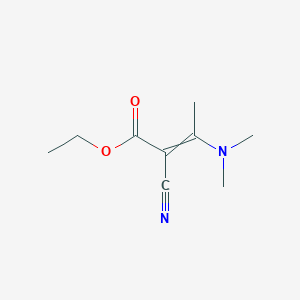
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
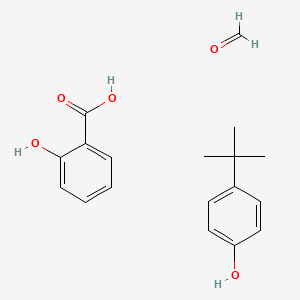

![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
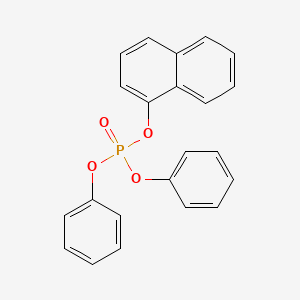
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
